2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
The compound is a thieno[3,2-d]pyrimidine derivative, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thieno[3,2-d]pyrimidines can undergo a variety of reactions, particularly at the reactive sites on the ring .Scientific Research Applications
Structural Analysis and Derivatives Formation
- The compound's structure is closely related to various heterocyclic derivatives. For example, a study by Banfield et al. (1987) explored the formation and X-ray structure determination of related heterocyclic derivatives, highlighting the importance of these structures in chemical synthesis and analysis (Banfield, Fallon, & Gatehouse, 1987).
Synthesis and Chemical Reactions
- In another study, Chikaoka et al. (2003) demonstrated the Mn(III)/Cu(II)-mediated oxidative radical cyclization of related compounds, showing the potential for complex chemical reactions and synthesis pathways (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
Antimicrobial Applications
- Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives, including those similar to the compound , as antimicrobial agents. This indicates the potential use of these compounds in developing new antimicrobial drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Future Directions
Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. It could also involve exploring its potential uses in various applications, such as in the development of new drugs or materials .
Mechanism of Action
Target of Action
The primary target of this compound is the Rho-associated coiled-coil containing protein kinases (ROCK) . ROCKs are a family of serine/threonine kinases that play critical roles in various cellular processes such as cell motility, proliferation, and survival .
Mode of Action
The compound interacts with its targets, the ROCKs, by inhibiting their kinase activity . This inhibition is likely achieved through competitive binding to the ATP-binding site of the kinase . The compound’s interaction with ROCKs leads to a decrease in the phosphorylation level of downstream signaling proteins .
Biochemical Pathways
The inhibition of ROCKs affects several biochemical pathways. One of the key pathways influenced is the Rho/ROCK pathway , which is involved in actin cytoskeleton organization and cell motility . By inhibiting ROCKs, the compound disrupts this pathway, leading to changes in cell morphology and migration .
Result of Action
The result of the compound’s action is a significant reduction in the phosphorylation level of ROCK downstream signaling proteins . This leads to changes in cell morphology and migration , potentially impacting processes such as cell adhesion, cell contraction, and cell motility .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6S2/c1-32-18-12-17(13-19(14-18)33-2)27-23(30)15-37-26-28-20-8-10-36-24(20)25(31)29(26)9-7-16-5-6-21(34-3)22(11-16)35-4/h5-6,8,10-14H,7,9,15H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVCHIOGYZSRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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